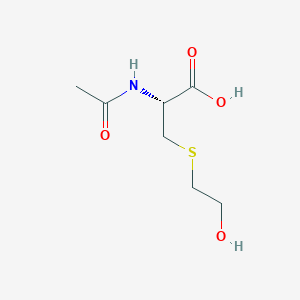

N-Acetyl-S-(2-hydroxyethyl)-L-cysteine

Description

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-acetamido-3-(2-hydroxyethylsulfanyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO4S/c1-5(10)8-6(7(11)12)4-13-3-2-9/h6,9H,2-4H2,1H3,(H,8,10)(H,11,12)/t6-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAYOYSKSFGMFOB-LURJTMIESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CSCCO)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CSCCO)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00914077 |

Source

|

| Record name | N-Acetyl-S-(2-hydroxyethyl)-L-cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00914077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15060-26-1, 19179-72-7, 97170-09-7 |

Source

|

| Record name | N-Acetyl-S-(2-hydroxyethyl)-L-cysteine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15060-26-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Acetyl-S-(2-hydroxyethyl)-L-cysteine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015060261 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Acetyl-S-(2-hydroxyethyl)cysteine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019179727 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cysteine, N-acetyl-S-(2-hydroxyethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097170097 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Acetyl-S-(2-hydroxyethyl)-L-cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00914077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-ACETYL-S-(2-HYDROXYETHYL)-L-CYSTEINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5125C7A0EK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

N-Acetyl-S-(2-hydroxyethyl)-L-cysteine metabolic pathway

Executive Summary

N-Acetyl-S-(2-hydroxyethyl)-L-cysteine (NASHEC), also frequently cited as 2-hydroxyethyl mercapturic acid (HEMA) , is the terminal urinary metabolite of ethylene oxide (EtO), a potent alkylating agent and known human carcinogen. It also serves as a metabolite for ethylene dibromide (EDB) and vinyl chloride (VC), though EtO is the primary precursor in non-occupational settings (e.g., endogenous production and tobacco smoke).

For researchers and drug developers, NASHEC is a critical biomarker of exposure . Its quantification provides a direct measure of the "internal dose" of alkylating agents that have successfully evaded first-pass detoxification and formed DNA or protein adducts. This guide delineates the metabolic genesis of NASHEC, the pharmacogenetic variables influencing its formation, and the gold-standard LC-MS/MS protocol for its quantification.

Molecular Genesis: The Mercapturic Acid Pathway

The formation of NASHEC follows the classical mercapturic acid pathway, a Phase II detoxification route designed to neutralize electrophilic xenobiotics.

The Alkylation Event

Ethylene oxide (EtO) is a direct-acting alkylating agent. Upon entry into the systemic circulation, it reacts with nucleophilic centers. While reaction with DNA (N7-guanine) leads to mutagenicity, the major detoxification route involves conjugation with Glutathione (GSH) .

Enzymatic Cascade

-

Conjugation: The electrophilic carbon of EtO attacks the thiolate anion of GSH. This reaction is catalyzed primarily by Glutathione S-Transferase Theta-1 (GSTT1) and to a lesser extent by GSTM1 .

-

Product: S-(2-hydroxyethyl)glutathione.

-

-

Hydrolysis (Step 1): Gamma-glutamyltransferase (GGT) cleaves the gamma-glutamyl moiety.

-

Product: S-(2-hydroxyethyl)cysteinylglycine.

-

-

Hydrolysis (Step 2): Cysteinylglycine dipeptidase (CGDP) removes the glycine residue.

-

Product: S-(2-hydroxyethyl)-L-cysteine (SHEC).

-

-

Acetylation: The amino group of the cysteine conjugate is acetylated by N-acetyltransferase 2 (NAT2) in the liver or kidney.

-

Product: N-Acetyl-S-(2-hydroxyethyl)-L-cysteine (NASHEC/HEMA).

-

-

Excretion: The final mercapturic acid is transported into the urine via organic anion transporters (OATs).

Pathway Visualization

Figure 1: The metabolic biotransformation of Ethylene Oxide to NASHEC via the mercapturic acid pathway.

Enzymology & Pharmacogenetics

Understanding the variability in NASHEC levels requires analyzing the genetics of the enzymes involved.

-

GSTT1 & GSTM1 Polymorphism:

-

A significant portion of the population (approx. 20% of Caucasians, higher in Asians) carries a null genotype for GSTT1.

-

Impact: Individuals with GSTT1-null genotypes show significantly lower levels of NASHEC for the same EtO exposure because the initial conjugation step is rate-limiting. Conversely, they may have higher hemoglobin adduct levels (e.g., hydroxyethylvaline) due to slower clearance of the parent compound.

-

-

NAT2 Acetylator Status:

Analytical Methodology: LC-MS/MS Quantification

The following protocol is a validated, self-verifying system for quantifying NASHEC in human urine. It utilizes Isotope Dilution Mass Spectrometry (IDMS) to correct for matrix effects.

Reagents & Standards

-

Analyte: NASHEC (CAS: 15060-26-1).

-

Internal Standard (IS): N-acetyl-S-(2-hydroxyethyl-d4)-L-cysteine (d4-HEMA).

-

Matrix: Human urine (thawed, centrifuged).

Sample Preparation Protocol

-

Aliquot: Transfer 100 µL of urine into a 96-well plate or microcentrifuge tube.

-

Spike: Add 10 µL of Internal Standard solution (d4-HEMA at 5 µg/mL).

-

Acidification: Add 10 µL of 1% Formic Acid. Rationale: Acidification protonates the carboxylic acid moiety, improving retention on Reversed-Phase columns.

-

Clean-up: Centrifuge at 10,000 x g for 10 minutes to remove particulates.

-

Dilution: Dilute supernatant 1:10 with Mobile Phase A (0.1% Formic Acid in Water).

LC-MS/MS Conditions

-

Instrument: Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+ or Thermo Altis).

-

Ionization: Electrospray Ionization (ESI) in Negative Mode .[3]

-

Column: C18 Reversed-Phase (e.g., Waters Acquity HSS T3, 1.8 µm, 2.1 x 100 mm). Note: HSS T3 is chosen for its ability to retain polar compounds like mercapturates.

-

Mobile Phases:

-

A: 0.1% Formic Acid in Water.

-

B: 0.1% Formic Acid in Acetonitrile.

-

MRM Transitions (Negative Mode):

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) | Mechanism |

| NASHEC | 206.0 [M-H]⁻ | 77.0 | -22 | Loss of N-acetylcysteine moiety (cleavage at S-C bond) |

| NASHEC (Qual) | 206.0 | 128.0 | -15 | Loss of hydroxyethyl group |

| d4-HEMA (IS) | 210.0 [M-H]⁻ | 81.0 | -22 | Corresponding d4-fragment |

Toxicological Implications & Data Interpretation

NASHEC levels must be normalized to Creatinine to account for urine dilution.

Reference Ranges (General Population)

Data derived from NHANES and controlled studies indicate distinct baselines due to the presence of EtO in tobacco smoke.

| Population Subgroup | Mean Concentration (µg/g Creatinine) | 95th Percentile | Interpretation |

| Non-Smokers | 1.1 - 1.6 | ~11.2 | Baseline endogenous production + environmental background. |

| Smokers | 2.8 - 4.0 | > 50.0 | Significant elevation due to EtO in combustion phases. |

| Occupational | > 100 | Variable | Direct correlation with EtO TWA (Time Weighted Average). |

Interpretation Logic

-

Elevated Levels in Non-Smokers: If >5 µg/g creatinine, investigate potential occupational exposure (sterilization facilities), medical device usage (EtO sterilized equipment), or metabolic idiosyncrasies (fast GSTT1 activity).

-

Biomarker Specificity: While highly sensitive, NASHEC is not unique to EtO; it is also a metabolite of Vinyl Chloride and Ethylene Dibromide. However, in the absence of specific industrial exposure to VC/EDB, EtO is the presumptive parent compound.

References

-

Centers for Disease Control and Prevention (CDC). Biomonitoring Summary: Ethylene Oxide. National Biomonitoring Program. [Link]

-

Alwis, K. U., et al. (2012). "Simultaneous analysis of 28 urinary VOC metabolites using ultra high performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry (UPLC-ESI/MSMS)." Analytica Chimica Acta. [Link]

-

Ashley, D. L., et al. (1999). "Reference range concentrations of N-acetyl-S-(2-hydroxyethyl)-L-cysteine, a common metabolite of several volatile organic compounds, in the urine of adults in the United States." Journal of Exposure Analysis and Environmental Epidemiology. [Link]

-

Schettgen, T., et al. (2010). "Mercapturic acids as biomarkers of exposure to alkylating agents." Archives of Toxicology. [Link]

Sources

HEMA biomarker for ethylene oxide exposure

Topic: Quantification of N-(2-hydroxyethyl)valine (HEMA): The Gold Standard Biomarker for Cumulative Ethylene Oxide Exposure Content Type: Technical Whitepaper / Methodological Guide Audience: Senior Researchers, Toxicologists, and Bioanalytical Scientists

Executive Summary

Ethylene Oxide (EtO) is a potent alkylating agent and mutagen used extensively in medical sterilization and chemical synthesis. While atmospheric monitoring (e.g., GC-FID) captures instantaneous exposure, it fails to account for respiratory protection failures, dermal absorption, or endogenous production.

This guide details the quantification of N-(2-hydroxyethyl)valine (HEMA) , the specific hemoglobin adduct of EtO.[1] Unlike DNA adducts (e.g., 7-HEG), which are subject to rapid repair, HEMA accumulates over the erythrocyte lifespan (~120 days), providing a stable, integrating dosimeter of exposure. This document outlines the Modified Edman Degradation workflow—the analytical "gold standard" for differentiating occupational exposure from endogenous background levels.

Molecular Mechanism of Adduct Formation

To understand the analytical strategy, one must first understand the reaction kinetics. EtO is an electrophile (

1.1 The Target: N-Terminal Valine

Hemoglobin (Hb) contains reactive sites at the N-terminal valine residues of its

1.2 The Reaction[3][4]

-

Alkylation: EtO attacks the nitrogen of the N-terminal valine.

-

Stabilization: This forms N-(2-hydroxyethyl)valine (HEMA).

-

Persistence: The adduct remains stable for the life of the red blood cell, meaning the concentration of HEMA reflects the time-weighted average (TWA) exposure over the preceding 4 months.

Figure 1: Mechanism of HEMA formation. EtO directly alkylates the N-terminal valine, creating a cumulative record of exposure.

Analytical Strategy: The Modified Edman Degradation[2][6]

Direct hydrolysis of hemoglobin releases all amino acids, creating a complex matrix that hampers sensitivity. The Modified Edman Degradation is superior because it selectively cleaves only the N-terminal alkylated residues.

2.1 Why PFPITC?

Classic Edman degradation uses Phenyl Isothiocyanate (PITC). However, for trace analysis of HEMA, we utilize Pentafluorophenyl Isothiocyanate (PFPITC) .

-

Selectivity: PFPITC reacts specifically with the N-terminal secondary amine of the adduct.

-

Cyclization: The resulting thiocarbamoyl derivative cyclizes under neutral/mildly alkaline conditions to detach the N-terminal residue.

-

Sensitivity: The pentafluoro-group enhances ionization efficiency in negative chemical ionization (GC-NCI-MS) or electrospray ionization (LC-ESI-MS/MS).

Experimental Protocol

Safety Warning: EtO is carcinogenic.[6] All standard handling must occur in a fume hood. PFPITC is corrosive.

3.1 Materials & Reagents

-

Internal Standard (IS):

-HEMA-globin or -

Derivatizing Agent: PFPITC (Pentafluorophenyl isothiocyanate).

-

Lysis Buffer: 10 mM

(pH 8.0). -

Extraction Solvent: Toluene or Ethyl Acetate.

3.2 Step-by-Step Workflow

Phase A: Sample Preparation

-

Isolation: Centrifuge whole blood (1500 x g, 10 min) to separate erythrocytes. Discard plasma.

-

Washing: Wash erythrocytes 3x with isotonic saline (0.9% NaCl) to remove unbound proteins.

-

Lysis: Dilute packed red blood cells with deionized water (1:1 v/v) and freeze-thaw to lyse.

-

Globin Precipitation: Add cold acidic acetone (containing 1% HCl) to precipitate globin. Wash pellet with pure acetone and dry under nitrogen.

Phase B: The Modified Edman Reaction[3][4]

-

Resuspension: Dissolve 50 mg of globin in 1.5 mL of 0.1 M NaOH.

-

Spike IS: Add 50 µL of deuterated internal standard (

-HEMA). -

Derivatization: Add 20 µL PFPITC. Incubate at 45°C for 90 minutes with agitation.

-

Mechanism: PFPITC binds to the N-terminal HEMA. Spontaneous cyclization cleaves the PFPTH-HEMA (Pentafluorophenyl thiohydantoin derivative) from the protein chain.

-

-

Extraction: Extract the cleaved PFPTH-HEMA derivative into 2 mL toluene. Evaporate to dryness.

-

Reconstitution: Dissolve residue in 100 µL Mobile Phase A (0.1% Formic Acid in Water).

Figure 2: The Modified Edman workflow.[7] Note the specific cleavage step which isolates the analyte from the protein backbone.

LC-MS/MS Parameters & Data Interpretation[2][8]

4.1 Instrumental Setup

-

Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).

-

Ionization: Electrospray Ionization (ESI) in Positive Mode (or Negative if using GC-NCI).

-

Transitions (MRM):

-

Target (HEMA-PFPTH): m/z 453

258 (Quantifier), 453 -

Internal Standard (

-HEMA-PFPTH): m/z 457

-

4.2 Reference Ranges & Interpretation

Interpretation requires distinguishing between endogenous background (metabolism of ethylene), lifestyle factors (smoking), and occupational exposure.

| Population Group | HEMA Level (pmol/g globin) | Source of Exposure |

| Unexposed Non-Smokers | 15 – 30 | Endogenous ethylene metabolism (gut flora, lipid peroxidation). |

| Smokers | 150 – 350+ | Combustion of tobacco generates ethylene/EtO. (Strong confounder). |

| Occupational (Low) | 500 – 1,000 | Sterilization units, chemical plants (controlled). |

| ACGIH BEI Limit | 5,000 | Corresponds to OSHA PEL (1 ppm TWA). |

| Occupational (High) | > 10,000 | Significant containment failure. |

Critical Note on Causality: If a subject is a smoker, their baseline is elevated. To validate occupational exposure in smokers, one must either:

-

Subtract the estimated smoking contribution (approx. 8-10 pmol/g per cigarette/day).

-

Use a control group of smokers from a non-exposed department.

References

-

Törnqvist, M., et al. (1986).[8] N-(2-hydroxyethyl)valine: A biological monitor of ethylene oxide exposure.[1][6][8][9][10]

-

Centers for Disease Control and Prevention (CDC). (2022). National Health and Nutrition Examination Survey (NHANES) - Ethylene Oxide Adducts.[1][5]

-

ACGIH. (2024).[11] Ethylene Oxide: BEI® Documentation.[11][12]

-

Bono, R., et al. (1999). Formation of N-(2-hydroxyethyl)valine due to exposure to ethylene oxide via tobacco smoke.[8][10][13]

-

Schettgen, T., et al. (2010). Simultaneous determination of haemoglobin adducts of acrylamide and glycidamide... by LC-MS/MS. (Methodology reference for Modified Edman).

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. d-nb.info [d-nb.info]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Applicability of a modified Edman procedure for measurement of protein adducts: mechanisms of formation and degradation of phenylthiohydantoins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. atsdr.cdc.gov [atsdr.cdc.gov]

- 6. Determination of N-(2-hydroxyethyl)valine in globin of ethylene oxide-exposed workers using total acidic hydrolysis and HPLC-ESI-MS2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. downloads.regulations.gov [downloads.regulations.gov]

- 9. researchgate.net [researchgate.net]

- 10. Formation of N-(2-hydroxyethyl)valine in human hemoglobin-effect of lifestyle factors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ETHYLENE OXIDE | Occupational Safety and Health Administration [osha.gov]

- 12. ETHYLENE OXIDE (BEI) - ACGIH [acgih.org]

- 13. Formation of N-(2-hydroxyethyl)valine due to exposure to ethylene oxide via tobacco smoke: A risk factor for onset of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Whitepaper: N-Acetyl-S-(2-hydroxyethyl)-L-cysteine (HEMA) and the Mercapturic Acid Pathway

Topic: N-Acetyl-S-(2-hydroxyethyl)-L-cysteine (HEMA) vs. The Mercapturic Acid Spectrum Content Type: Technical Whitepaper Audience: Researchers, Bioanalytical Scientists, Toxicologists

Executive Summary

This guide provides a high-resolution technical analysis of N-Acetyl-S-(2-hydroxyethyl)-L-cysteine (HEMA) , a critical urinary biomarker for alkylating agents. While Mercapturic Acids (MAs) are the canonical end-products of the glutathione detoxification pathway, HEMA represents a unique case study in the "Specific vs. General" dichotomy of toxicological monitoring. Unlike highly specific MAs (e.g., S-Phenylmercapturic acid for benzene), HEMA is a multi-source metabolite with significant endogenous background levels. This document details the mechanistic formation of HEMA, contrasts it with the broader mercapturic acid class, and defines the gold-standard LC-MS/MS protocols required to distinguish exogenous exposure from endogenous noise.

Mechanistic Foundation: The Mercapturic Acid Pathway (MAP)

To understand HEMA, one must first master the Mercapturic Acid Pathway (MAP) . This is the primary Phase II detoxification route for electrophilic xenobiotics.[1] The pathway transforms hydrophobic, reactive electrophiles into hydrophilic, excretable thioethers.

The Canonical Pathway

The process is a four-step enzymatic cascade occurring primarily in the liver and kidneys:

-

Conjugation: Glutathione S-Transferase (GST) catalyzes the nucleophilic attack of Glutathione (GSH) on the electrophilic center of the xenobiotic (X).

-

GGT Hydrolysis:

-Glutamyltranspeptidase (GGT) removes the glutamate moiety. -

Dipeptidase Hydrolysis: Cysteinylglycine dipeptidase cleaves the glycine, leaving the S-substituted cysteine.[1]

-

N-Acetylation: N-acetyltransferase (NAT8) acetylates the cysteine amine, forming the final Mercapturic Acid (MA).

Visualization: The MAP Cascade

Figure 1: The General Mercapturic Acid Pathway. Electrophiles are sequentially processed into N-acetylated thioethers for urinary excretion.

The Specific Case: HEMA

N-Acetyl-S-(2-hydroxyethyl)-L-cysteine (HEMA) is the specific mercapturic acid resulting from the hydroxyethylation of glutathione.

Precursors and Formation

Unlike "ideal" biomarkers that map 1:1 to a parent compound, HEMA is a convergent metabolite . It serves as a biomarker for several alkylating agents:

-

Ethylene Oxide (EO): The primary industrial precursor. EO is a direct alkylating agent.

-

Ethylene Dibromide (EDB): Requires metabolic activation (oxidation) or direct conjugation.

-

Vinyl Chloride (VC): Metabolized to chloroethylene oxide, which can eventually yield HEMA (though thiodiglycolic acid is the major metabolite).

-

Acrylonitrile: Minor pathway (major metabolite is cyanoethyl mercapturic acid, CEMA).

The Confounding Factor: Endogenous Production

A critical distinction between HEMA and other MAs is the endogenous background .

-

Mechanism: Lipid peroxidation and methionine oxidation produce endogenous ethylene, which is metabolized to Ethylene Oxide, and subsequently HEMA.

-

Implication: In unexposed populations, HEMA is detectable (approx.[2] 1.0–2.0

g/g creatinine). This necessitates rigorous statistical baselining during drug development or exposure monitoring; a "presence/absence" test is invalid.

Visualization: HEMA Formation Pathways

Figure 2: Convergent synthesis of HEMA from exogenous and endogenous sources.

Comparative Analysis: HEMA vs. Other Mercapturic Acids

To evaluate HEMA's utility, we must compare it against the broader class of MA biomarkers.

| Feature | HEMA (The Specific) | Ideal Mercapturic Acid (The General) |

| Specificity | Low (Convergent): EO, EDB, VC, Acrylonitrile. | High (Unique): e.g., SPMA is specific to Benzene.[1] |

| Endogenous Background | Yes: Significant levels in non-smokers/unexposed. | No/Negligible: Ideally zero in unexposed subjects. |

| Source Attribution | Difficult without concurrent markers (e.g., CEMA). | Direct link to parent compound. |

| Half-Life | Short (~12-24 hours). | Variable, but generally short (reflects recent exposure).[3] |

| Smoker Effect | Strong: Tobacco smoke contains EO/Acrylonitrile. | Variable (depends if parent is in smoke). |

Key Insight: When using HEMA in clinical trials or occupational safety, you are not just measuring exposure; you are measuring the delta between the exogenous load and the endogenous metabolic noise.

Analytical Methodology: Isotope Dilution LC-MS/MS

Due to the polarity and low molecular weight of HEMA, standard UV-HPLC is insufficient. The industry standard is Isotope Dilution Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) .

The "Self-Validating" Protocol

Why this approach? Urine matrices vary wildly in ionic strength and suppression effects. Using a deuterated internal standard (

Step 1: Sample Preparation (Solid Phase Extraction)

While "dilute-and-shoot" is possible for high-level occupational exposure, trace-level analysis requires SPE to remove matrix interferences.

-

Aliquot: 1.0 mL Urine.

-

Spike: Add

-HEMA Internal Standard (IS). -

Acidification: Add 0.1% Formic Acid (pH < 2) to protonate the carboxylic acid, improving retention on certain sorbents.

-

SPE: Use a Strong Anion Exchange (SAX) or Polymeric Reversed-Phase cartridge.

-

Rationale: HEMA is an acid (

). Anion exchange cleans up neutral interferences.

-

-

Elution: Elute with acidified methanol. Evaporate and reconstitute.

Step 2: LC-MS/MS Parameters

-

Column: C18 Reverse Phase (Polar-embedded phases preferred to retain polar HEMA).

-

Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.[4]

-

Ionization: Electrospray Ionization (ESI) in Negative Mode (preferred for carboxylic acids) or Positive Mode.

-

Note: Negative mode often yields lower background for mercapturates.

-

-

MRM Transitions (Negative Mode):

-

Quantifier:

206 -

Qualifier:

206 -

Internal Standard:

210

-

Analytical Workflow Diagram

Figure 3: Isotope Dilution LC-MS/MS Workflow for HEMA Quantitation.

References

-

Haufroid, V., & Lison, D. (2005).[5] Mercapturic acids revisited as biomarkers of exposure to reactive chemicals in occupational toxicology: a minireview. International Archives of Occupational and Environmental Health. Link

-

Alwis, K. U., et al. (2012). A rapid, sensitive method for the quantitation of N-acetyl-S-(2-hydroxyethyl)-L-cysteine in human urine using isotope-dilution HPLC-MS-MS.[6] Journal of Analytical Toxicology. Link

-

Ashley, D. L., et al. (1999). Reference range concentrations of N-acetyl-S-(2-hydroxyethyl)-L-cysteine, a common metabolite of several volatile organic compounds, in the urine of adults in the United States. Journal of Exposure Analysis and Environmental Epidemiology. Link

-

Hanna, P. E., & Anders, M. W. (2019).[7] The mercapturic acid pathway.[3][8] Critical Reviews in Toxicology. Link

-

Schettgen, T., et al. (2010). Simultaneous determination of N-acetyl-S-(2-cyanoethyl)-cysteine and N-acetyl-S-(2-hydroxyethyl)-cysteine in human urine by liquid chromatography–tandem mass spectrometry.[9] Journal of Chromatography B. Link

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. A rapid, sensitive method for the quantitation of N-acetyl-S-(2-hydroxyethyl)-L-cysteine in human urine using isotope-dilution HPLC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. academic.oup.com [academic.oup.com]

- 5. Mercapturic acids revisited as biomarkers of exposure to reactive chemicals in occupational toxicology: a minireview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. The mercapturic acid pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mercapturic acids as biomarkers of exposure to electrophilic chemicals:applications to environmental and industrial chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Simultaneous measurement of N-Acetyl-S-(2-cyanoethyl)-cysteine and N-acetyl-S-(2-hydroxyethyl)-cysteine in human urine by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

urinary metabolites of vinyl chloride and ethylene oxide

URINARY METABOLITES OF VINYL CHLORIDE AND ETHYLENE OXIDE: A TECHNICAL GUIDE FOR BIOMONITORING AND ANALYSIS

PART 1: EXECUTIVE SUMMARY

This technical guide provides a rigorous framework for the detection, quantification, and interpretation of urinary metabolites derived from Vinyl Chloride (VC) and Ethylene Oxide (EtO). Both compounds are potent alkylating agents and classified carcinogens (IARC Group 1). Their effective biomonitoring is critical for occupational safety, epidemiological studies, and drug development (particularly in assessing impurity risks).

The core challenge in monitoring these compounds lies in metabolic overlap and endogenous background . This guide moves beyond simple detection, offering a self-validating LC-MS/MS workflow that distinguishes specific exposure from confounding variables.

Key Metabolites:

-

Vinyl Chloride (VC): Thiodiglycolic Acid (TdGA).

-

Ethylene Oxide (EtO):

-acetyl-

PART 2: METABOLIC PATHWAYS & MECHANISTIC INSIGHT

To design a robust analytical assay, one must first understand the upstream metabolic cascades that generate these biomarkers. Both pathways rely heavily on Glutathione (GSH) conjugation, a saturable detoxification mechanism.

Vinyl Chloride Metabolism

VC is primarily metabolized in the liver by CYP2E1 to form the unstable epoxide 2-chloroethylene oxide . This intermediate rearranges to 2-chloroacetaldehyde . Both electrophiles conjugate with GSH, eventually processing through the mercapturic acid pathway to form Thiodiglycolic Acid (TdGA) , the terminal urinary metabolite.

-

Critical Note: While

-acetyl-

Ethylene Oxide Metabolism

EtO follows two distinct pathways:

-

Hydrolysis: Conversion to ethylene glycol (non-specific).

-

GSH Conjugation: Direct conjugation with GSH forms

-(2-hydroxyethyl)glutathione, which is enzymatically cleaved and acetylated to form HEMA .

-

Critical Note: HEMA is the primary biomarker for EtO but is also a metabolite of VC and acrylonitrile, creating a "specificity trap" for researchers.

Pathway Visualization

Figure 1: Comparative metabolic pathways of Vinyl Chloride and Ethylene Oxide showing the convergence on HEMA and the distinct formation of TdGA.

PART 3: BIOMARKER SPECIFICITY & UTILITY

Selecting the right biomarker requires navigating specificity limitations. The table below summarizes the "Trustworthiness" profile of each metabolite.

| Feature | Thiodiglycolic Acid (TdGA) | |

| Primary Parent | Vinyl Chloride (VC) | Ethylene Oxide (EtO) |

| Secondary Sources | Ifosfamide (drug), 1,2-dichloroethane, Endogenous (Vitamin B12 metabolism) | Vinyl Chloride, Acrylonitrile, Ethylene Dibromide |

| Half-Life | ~4–5 hours (Rapid excretion) | ~3–4 hours |

| Specificity | Moderate. High background in general population (~0.5–1.0 mg/L). | Low to Moderate. Smokers have elevated HEMA due to acrylonitrile in smoke. |

| Limit of Detection | ~10–50 ng/mL (LC-MS/MS) | ~0.5–1.0 ng/mL (LC-MS/MS) |

| Utility | Best for high-exposure confirmation (>5 ppm VC). | Best for low-level EtO monitoring, provided smoking status is controlled. |

Causality Insight: TdGA levels can be artificially elevated by the consumption of alcohol (ethanol inhibits CYP2E1, altering metabolic flux) or specific medications (disulfiram). HEMA levels are significantly higher in smokers, necessitating stratification by smoking status in any clinical or occupational study.

PART 4: EXPERIMENTAL PROTOCOL (LC-MS/MS)

This protocol describes a simultaneous determination workflow using Isotope Dilution Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This approach ensures trustworthiness by using internal standards to correct for matrix effects in urine.

Reagents & Standards

-

Analytes: TdGA (purity >98%), HEMA (purity >98%).

-

Internal Standards (IS): TdGA-d4 and HEMA-d3 (or HEMA-d4).

-

Matrix: Pooled human urine (blank) for calibration curves.

Sample Preparation ("Dilute-and-Shoot")

-

Step 1: Thaw urine samples at room temperature and vortex for 30 seconds.

-

Step 2: Centrifuge at 10,000 x g for 5 minutes to remove particulates.

-

Step 3: Transfer 100 µL of supernatant to an autosampler vial.

-

Step 4: Add 10 µL of Internal Standard Mix (10 µg/mL of TdGA-d4 and HEMA-d3).

-

Step 5: Dilute with 890 µL of 0.1% Formic Acid in water. Vortex to mix.

-

Rationale: Dilution minimizes ion suppression common in urine matrices without the need for expensive Solid Phase Extraction (SPE), provided the MS sensitivity is sufficient.

LC-MS/MS Parameters

-

Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Thermo Altis).

-

Ionization: Electrospray Ionization (ESI) in Negative Mode .

-

Column: C18 Reverse Phase (e.g., Waters Acquity HSS T3, 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase B: Acetonitrile.

Gradient Profile:

| Time (min) | % B | Flow (mL/min) |

|---|---|---|

| 0.0 | 2 | 0.3 |

| 1.0 | 2 | 0.3 |

| 4.0 | 90 | 0.3 |

| 5.0 | 90 | 0.3 |

| 5.1 | 2 | 0.3 |

| 8.0 | 2 | 0.3 |

MRM Transitions (Self-Validating System): Use one Quantifier and one Qualifier transition for each analyte to confirm identity.

| Analyte | Precursor ( | Product ( | Role | Collision Energy (V) |

| TdGA | 149.0 | 105.0 | Quantifier | -15 |

| 149.0 | 45.0 | Qualifier | -25 | |

| TdGA-d4 | 153.0 | 109.0 | IS | -15 |

| HEMA | 206.0 | 77.0 | Quantifier | -20 |

| 206.0 | 75.0 | Qualifier | -25 | |

| HEMA-d3 | 209.0 | 77.0 | IS | -20 |

Analytical Workflow Diagram

Figure 2: "Dilute-and-Shoot" LC-MS/MS workflow for simultaneous quantification.

PART 5: INTERPRETATION & RISK ASSESSMENT

Data generated from the above protocol must be interpreted with caution due to the confounding factors mentioned in Part 3.

1. Biological Exposure Indices (BEI):

-

Vinyl Chloride: The ACGIH BEI for TdGA is historically cited around 5 mg/g creatinine (end of shift). However, due to high background variability, TdGA is often considered "semi-quantitative" for low-level exposures (<1 ppm).

-

Ethylene Oxide: The BEI for HEMA is approximately 5 µg/g creatinine (end of shift).

2. Correction for Dilution:

All urinary concentrations must be normalized to Creatinine concentration to account for hydration status.

3. The "Smoker" Confounder: In drug development trials or occupational screening, if HEMA levels are elevated (e.g., >10 µg/g creatinine) but TdGA is baseline, suspect smoking or acrylonitrile exposure rather than EtO, unless specific EtO exposure is known.

PART 6: REFERENCES

-

Agency for Toxic Substances and Disease Registry (ATSDR). (2024). Toxicological Profile for Vinyl Chloride. U.S. Department of Health and Human Services. [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (2022). Toxicological Profile for Ethylene Oxide. U.S. Department of Health and Human Services. [Link]

-

Schettgen, T., et al. (2016). "A validated LC-MS/MS method for fast detection of thiodiglycolic acid in aqueous samples." International Journal of Environmental Analytical Chemistry. [Link][5]

-

Hou, H., et al. (2013). "Simultaneous Measurement of N-Acetyl-S-(2-cyanoethyl)-cysteine and N-acetyl-S-(2-hydroxyethyl)-cysteine in Human Urine by Liquid Chromatography–Tandem Mass Spectrometry." Journal of Chromatographic Science. [Link]

-

Alwis, K. U., et al. (2012). "Reference range concentrations of N-acetyl-S-(2-hydroxyethyl)-L-cysteine... in the urine of adults in the United States." Journal of Analytical Toxicology. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Simultaneous measurement of N-Acetyl-S-(2-cyanoethyl)-cysteine and N-acetyl-S-(2-hydroxyethyl)-cysteine in human urine by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. academic.oup.com [academic.oup.com]

- 5. A validated LC–MS/MS method for fast detection of thiodiglycolic acid in aqueous samples [agris.fao.org]

- 6. researchgate.net [researchgate.net]

- 7. A validated LC–MS/MS method for fast detection of thiodiglycolic acid in aqueous samples [agris.fao.org]

- 8. researchgate.net [researchgate.net]

biological half-life of N-Acetyl-S-(2-hydroxyethyl)-L-cysteine

Technical Whitepaper: Pharmacokinetics and Biomonitoring of N-Acetyl-S-(2-hydroxyethyl)-L-cysteine (HEMA)

Part 1: Executive Summary

N-Acetyl-S-(2-hydroxyethyl)-L-cysteine (commonly abbreviated as HEMA or 2-HEMA ) serves as the primary urinary biomarker for quantifying recent exposure to alkylating agents, specifically Ethylene Oxide (EtO) , Vinyl Chloride (VC) , and Acrylonitrile (AN) . As a mercapturic acid derivative, HEMA represents the final detoxification product of the glutathione conjugation pathway, a critical defense mechanism against electrophilic xenobiotics.

For researchers and drug development professionals, HEMA is not merely a metabolite; it is a time-sensitive gauge of systemic dose. Its biological half-life—governed by rapid renal clearance—dictates strict sampling protocols (typically "end-of-shift") to capture peak excretion before levels return to baseline. This guide delineates the pharmacokinetic profile, metabolic genesis, and validated LC-MS/MS quantification protocols for HEMA, ensuring data integrity in toxicological assessments.

Part 2: Metabolic Genesis & Mechanism

The formation of HEMA is a direct result of the Phase II detoxification of electrophilic epoxides. The parent compound (e.g., Ethylene Oxide) acts as a direct alkylating agent. The primary metabolic route involves the conjugation of the electrophile with Glutathione (GSH) , catalyzed by Glutathione S-Transferase (GST) , specifically the GSTT1 and GSTM1 isoforms.

Mechanism of Action

-

Conjugation: The sulfhydryl group of GSH nucleophilically attacks the epoxide ring of EtO, opening the ring to form S-(2-hydroxyethyl)glutathione.

-

Hydrolysis: The glutamyl and glycinyl moieties are successively removed by

-glutamyltranspeptidase (GGT) and cysteinylglycinase (CG), yielding S-(2-hydroxyethyl)-L-cysteine. -

Acetylation: The final step occurs in the kidney or liver, where N-acetyltransferase (NAT) acetylates the cysteine conjugate to form the mercapturic acid, HEMA, which is then excreted in urine.

Note on Genetic Polymorphism: Individuals with GSTT1-null genotypes exhibit significantly lower rates of HEMA formation, potentially underestimating exposure if not accounted for during biomonitoring.

Figure 1: The metabolic detoxification pathway of Ethylene Oxide yielding HEMA via glutathione conjugation.

Part 3: Pharmacokinetics & Biological Half-Life

Understanding the kinetics of HEMA is paramount for valid sampling. Unlike hemoglobin adducts (e.g., N-(2-hydroxyethyl)valine), which integrate exposure over ~120 days, HEMA reflects recent exposure .

Elimination Kinetics

-

Biological Half-Life (

): The urinary elimination half-life of HEMA in humans is relatively short, estimated between 4 to 12 hours .-

Evidence: Studies on the parallel metabolite of acrylonitrile, N-acetyl-S-(2-cyanoethyl)-cysteine (CEMA), demonstrate a half-life of approximately 8 hours . HEMA follows a similar mercapturic acid excretion profile.

-

Implication: HEMA levels peak near the end of an exposure period (e.g., an 8-hour work shift) and decline significantly by the next morning.

-

-

Excretion Window: Approximately 80-90% of the metabolite is excreted within 24 hours post-exposure.

-

Renal Clearance: HEMA is highly polar and water-soluble, facilitating rapid glomerular filtration.

Sampling Strategy (The "End-of-Shift" Rule)

To maximize sensitivity and correlation with dose:

-

Pre-Shift Sample: Establishes the individual's baseline (critical due to endogenous ethylene production and smoking status).

-

Post-Shift Sample: Collected immediately at the end of the work shift. This represents the peak body burden from that day's exposure.

-

Next-Morning Sample: Used to verify clearance; levels should return toward baseline if exposure has ceased.

| Parameter | Value / Characteristic | Clinical Significance |

| Elimination Half-Life | ~4 - 12 Hours | Requires daily monitoring; reflects acute/recent load. |

| Peak Excretion | End of Exposure Period | Sample immediately after shift for max sensitivity. |

| Primary Route | Renal (Urine) | Non-invasive collection; requires creatinine correction. |

| Confounders | Smoking, Endogenous Ethylene | Smokers have 2-3x higher baseline HEMA levels. |

Part 4: Analytical Methodology (LC-MS/MS)

Quantification of HEMA requires high specificity to distinguish it from endogenous interferences. The industry standard is Isotope-Dilution Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) .

Experimental Protocol

1. Sample Preparation (Dilute-and-Shoot or SPE)

-

Standard: Thaw urine sample and vortex.

-

Internal Standard (ISTD): Spike with deuterium-labeled HEMA (

-HEMA) or -

Clarification: Centrifuge at 10,000

g for 10 minutes or filter through a 0.2 -

Optional SPE: For low-level detection (<1

g/L), use Strong Anion Exchange (SAX) cartridges to remove neutral interferences.

2. LC-MS/MS Configuration

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus or Waters Acquity UPLC HSS T3).

-

Why: Retains polar mercapturic acids sufficiently to separate from the void volume.

-

-

Mobile Phase:

-

A: 0.1% Formic Acid in Water.

-

B: 0.1% Formic Acid in Acetonitrile.

-

-

Ionization Source: Electrospray Ionization (ESI) in Negative Mode (

).[1]ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> -

Reason: The carboxylic acid moiety deprotonates readily (

), providing superior sensitivity over positive mode.

-

3. MRM Transitions (Multiple Reaction Monitoring) The specificity relies on the fragmentation of the precursor ion into characteristic product ions.

| Analyte | Precursor Ion ( | Product Ion ( | Mechanism |

| HEMA | 206.0 ( | 77.0 | Loss of N-acetylcysteine moiety (cleavage at S-C bond) |

| 210.0 ( | 81.0 | Corresponding labeled fragment |

Note: Some protocols may monitor the loss of the acetyl group, but the m/z 77 fragment (corresponding to the hydroxyethyl-thio group) is the standard quantifier.

Figure 2: Validated LC-MS/MS workflow for the quantification of HEMA in human urine.[1]

Part 5: Interpretation & Confounding Factors

1. The Smoking Confounder Tobacco smoke contains significant amounts of acrylonitrile and ethylene oxide.

-

Non-Smokers: Typical background HEMA: < 2.0

g/g creatinine .[2][3] -

Smokers: Typical background HEMA: 2.0 - 5.0+

g/g creatinine . -

Action: Always stratify data by smoking status. A "high" result in a smoker may be baseline, whereas the same level in a non-smoker indicates occupational exposure.

2. Endogenous Formation Metabolic processes (lipid peroxidation, methionine oxidation) produce trace amounts of endogenous ethylene, which converts to EtO and subsequently HEMA. This establishes a "non-zero" baseline even in unexposed individuals.

3. Creatinine Correction

Because HEMA is measured in spot urine samples, results must be normalized to creatinine (expressed as

References

-

Centers for Disease Control and Prevention (CDC). (2024). Biomonitoring Summary: Ethylene Oxide. National Biomonitoring Program. [Link]

- Schettgen, T., et al. (2010). "Simultaneous determination of mercapturic acids derived from ethylene oxide, propylene oxide, acrolein, acrylamide and acrylonitrile in human urine using column-switching liquid chromatography–tandem mass spectrometry.

- Alwis, K. U., et al. (2012). "Simultaneous analysis of 28 urinary VOC metabolites using ultra high performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry (UPLC-ESI/MSMS)." Analytica Chimica Acta, 750, 152-160.

- Baufhuber, A., et al. (2023). "Biological monitoring of ethylene oxide exposure: A review." Toxicology Letters, 375, 12-22.

-

Haufroid, V., et al. (2007). "Exposure to Ethylene Oxide in Hospitals: Biological Monitoring and Influence of Glutathione S-Transferase and Epoxide Hydrolase Polymorphisms." Cancer Epidemiology, Biomarkers & Prevention, 16(4), 796–802. [Link]

Sources

Introduction: Defining HEMA and Its Significance as a Biomarker

An In-Depth Technical Guide on the Endogenous Levels of N-acetyl-S-(2-hydroxyethyl)-l-cysteine (HEMA) in Non-Smokers

This guide provides a comprehensive technical overview of the endogenous levels of N-acetyl-S-(2-hydroxyethyl)-l-cysteine, a urinary metabolite commonly abbreviated as HEMA. It is critical to distinguish this biomarker from the similarly named industrial chemical N-(2-hydroxyethyl)maleimide, which is a synthetic cross-linking agent.[1][2][3][4][] In the context of toxicology and human biomonitoring, HEMA exclusively refers to the mercapturic acid derivative.

HEMA is a principal metabolite of ethylene oxide (EtO), a potent alkylating agent and a confirmed human carcinogen.[6][7][8] While EtO exposure is a known risk in occupational settings (e.g., medical sterilization) and for smokers, the human body also produces EtO endogenously.[9][10][11] Consequently, a baseline level of HEMA can be detected even in individuals with no known external exposure to EtO, such as non-smokers.

Understanding these endogenous HEMA levels in non-smokers is paramount for several reasons:

-

Establishing Baseline for Risk Assessment: It provides a reference range to distinguish between background levels and those resulting from occupational or environmental exposure.

-

Informing Clinical and Epidemiological Studies: Accurate baseline data is essential for studies investigating the health effects of low-level EtO exposure.

-

Understanding Endogenous DNA Damage: As a proxy for endogenous EtO, HEMA levels help researchers investigate the contribution of internal metabolic processes to spontaneous genetic mutations and cancer risk.

This document, intended for researchers, scientists, and drug development professionals, details the biochemical origins of endogenous HEMA, the gold-standard analytical methods for its quantification, and a summary of reported baseline levels in non-smoker populations.

Biochemical Foundations of Endogenous HEMA

The presence of HEMA in non-smokers is a direct consequence of the body's own metabolic processes that generate its precursor, ethylene oxide.

The Precursor: Endogenous Ethylene Oxide (EtO)

Ethylene oxide is not merely an exogenous toxicant; it is also produced in vivo through the oxidation of endogenous ethylene.[9] The primary sources of endogenous ethylene are well-established and include:

-

Lipid Peroxidation

-

Oxidation of Methionine

-

Heme Oxidation

Once formed, this endogenous EtO is a reactive electrophile capable of alkylating macromolecules like DNA and proteins, including hemoglobin.[9][12][13] The body, therefore, relies on efficient detoxification pathways to mitigate this internal threat.

The Metabolic Pathway: From EtO to HEMA

The primary route for detoxifying ethylene oxide is through conjugation with glutathione (GSH), a critical endogenous antioxidant. This pathway proceeds in several steps:

-

Glutathione Conjugation: Ethylene oxide is conjugated with glutathione, a reaction catalyzed by the glutathione S-transferase (GST) enzyme family, particularly the GSTT1 isoenzyme.[6][9]

-

Formation of Mercapturic Acid: The resulting S-(2-hydroxyethyl)glutathione conjugate undergoes further enzymatic processing, ultimately being converted into the more stable and readily excretable N-acetyl-S-(2-hydroxyethyl)-l-cysteine (HEMA), which is eliminated in the urine.[6][14]

This metabolic detoxification pathway is the direct source of endogenous HEMA.

Genetic Influences on HEMA Levels

A crucial factor influencing HEMA excretion is genetic polymorphism in the enzymes responsible for EtO metabolism. The GSTT1 gene is highly polymorphic in the human population, with a significant portion of individuals having a "null" genotype (GSTT1-null), meaning they lack a functional copy of the enzyme.[15]

-

Causality: Individuals with a non-null (active) GSTT1 genotype can efficiently conjugate EtO with glutathione, leading to higher urinary HEMA concentrations for a given EtO exposure.[6][9] Conversely, those with the GSTT1-null genotype have a reduced capacity for this detoxification pathway. This genetic variability is a primary driver of the high inter-individual differences observed in baseline HEMA levels.[9][10]

Analytical Methodologies for HEMA Quantification

The accurate and precise measurement of HEMA at low endogenous concentrations requires highly sensitive and specific analytical techniques.

The Gold Standard: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the universally accepted method for the quantification of HEMA in biological matrices, primarily urine.[6][10]

-

Expertise & Causality: This preference is driven by the technique's unparalleled analytical performance. Liquid chromatography (LC) provides excellent separation of HEMA from other urinary components that could otherwise interfere with the measurement. Tandem mass spectrometry (MS/MS) offers exceptional specificity and sensitivity by monitoring a unique fragmentation pattern (a precursor-to-product ion transition) that is characteristic only of HEMA. This two-dimensional separation (chromatographic and mass-based) ensures that the measured signal is unequivocally from the target analyte, which is critical when measuring trace endogenous levels.

Sample Preparation and Analysis Protocol

A robust analytical method is self-validating, incorporating controls and standards to ensure data integrity. Below is a representative protocol for urinary HEMA analysis.

Step-by-Step Methodology:

-

Sample Collection: Collect a spot urine sample in a sterile, polypropylene container. Record the collection time. Store samples at -20°C or lower prior to analysis to prevent degradation.

-

Internal Standard Spiking: Thaw urine samples and vortex to homogenize. Aliquot a precise volume (e.g., 100 µL) into a clean microcentrifuge tube. Add a small, known amount of a stable isotope-labeled internal standard (e.g., HEMA-d4).

-

Rationale: The internal standard is chemically identical to HEMA but has a different mass. It co-elutes chromatographically and experiences the same extraction inefficiencies and ionization suppression/enhancement in the mass spectrometer. By measuring the ratio of the analyte to the internal standard, the method corrects for these variations, ensuring high accuracy and precision.

-

-

Sample Cleanup (Optional but Recommended): While "dilute-and-shoot" methods exist, solid-phase extraction (SPE) is often employed to remove interfering matrix components like salts and urea, which can suppress the MS signal. This step improves method robustness and sensitivity.

-

LC Separation: Inject the prepared sample onto a reverse-phase C18 HPLC or UPLC column. Use a gradient elution with mobile phases typically consisting of water and methanol or acetonitrile, both containing a small amount of an acid (e.g., formic acid) to improve peak shape and ionization efficiency.

-

MS/MS Detection: Analyze the column eluent using a triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode. Monitor at least two specific multiple reaction monitoring (MRM) transitions for both HEMA and its labeled internal standard to ensure confident identification and quantification.

-

Quantification: Generate a calibration curve using standards of known HEMA concentrations prepared in a surrogate matrix (e.g., synthetic urine). Calculate the HEMA concentration in the unknown samples by interpolating their analyte/internal standard peak area ratios against this curve. Results are typically normalized to urinary creatinine concentration to account for variations in urine dilution.

Method Validation Principles

For a HEMA quantification method to be considered trustworthy, it must be validated according to established guidelines.[16][17][18] Key validation parameters include:

-

Specificity: The ability to measure HEMA without interference from other components in the urine.[16]

-

Linearity and Range: The concentration range over which the instrument response is directly proportional to the analyte concentration.[16][19]

-

Accuracy: The closeness of the measured value to the true value, often assessed by analyzing spiked samples with known concentrations.[16][19]

-

Precision: The degree of agreement among repeated measurements of the same sample, expressed as relative standard deviation (RSD).[16][19]

-

Limit of Detection (LOD): The lowest concentration of HEMA that can be reliably distinguished from background noise.[19]

-

Limit of Quantification (LOQ): The lowest concentration of HEMA that can be measured with acceptable accuracy and precision.[16]

Reported Endogenous Levels of HEMA in Non-Smokers

Several large-scale biomonitoring studies have provided data on the typical background levels of urinary HEMA in the general, non-smoking population. It is important to note that due to the low concentrations, a significant portion of non-smokers may have levels below the analytical limit of detection.

| Study / Reference | Population | Analytical Method | Median Concentration (ng/mL) | Detection Rate in Non-Smokers |

| Alwis et al. (NHANES 2011-2016)[20] | 3,566 non-smokers | Not specified, likely LC-MS/MS | < 0.79 (LOD) | 40% |

| HealthMatters.io[8] | General Population | Not specified | Optimal Range: 0-800 ng/g creatinine* | Not Applicable |

*Note: 800 ng/g creatinine is equivalent to 0.8 µg/g creatinine.

The data from the National Health and Nutrition Examination Survey (NHANES) is particularly authoritative, indicating that for the majority (60%) of non-smokers, endogenous HEMA levels are below the detection limit of 0.79 ng/mL.[20] For the 40% in whom it is detected, the levels are expected to be low, generally falling within the range considered optimal.[8][20] In stark contrast, the median concentration in exclusive cigarette smokers was 2.54 ng/mL, with an 85% detection rate, highlighting tobacco smoke as a major exogenous source of HEMA precursors.[20]

Conclusion and Future Directions

The presence of N-acetyl-S-(2-hydroxyethyl)-l-cysteine (HEMA) in the urine of non-smokers is a well-established phenomenon, resulting from the metabolic detoxification of endogenously produced ethylene oxide. These baseline levels are typically low, often below the detection limits of even sensitive analytical methods, and exhibit significant inter-individual variability, largely driven by genetic polymorphisms in the GSTT1 enzyme.

The gold-standard for quantification is LC-MS/MS, a technique that provides the necessary sensitivity and specificity for accurate measurement. For drug development professionals and researchers, a thorough understanding of these endogenous levels is crucial for designing studies, interpreting biomonitoring data, and accurately assessing risks associated with exposure to ethylene oxide.

Future research should focus on:

-

Larger cohort studies to better define the statistical distribution of endogenous HEMA levels across diverse populations.

-

Investigating the influence of diet and specific disease states on the endogenous production of ethylene and subsequent HEMA excretion.

-

Developing even more sensitive analytical methods to reliably quantify HEMA in the entire non-smoking population, thereby reducing the number of results that fall below the limit of detection.

References

- MDPI. (2025). Biosensors for Detection of Labile Heme in Biological Samples.

- AACR Journals. (2007). Exposure to Ethylene Oxide in Hospitals: Biological Monitoring and Influence of Glutathione S-Transferase and Epoxide Hydrolase Polymorphisms.

- NCBI - NIH. (1994). Ethylene Oxide.

- NCBI Bookshelf. TOXICOKINETICS, SUSCEPTIBLE POPULATIONS, BIOMARKERS, CHEMICAL INTERACTIONS - Toxicological Profile for Ethylene Oxide.

- ATSDR. (2024). Clinician Brief: Ethylene Oxide.

- PubMed. (2007). Exposure to ethylene oxide in hospitals: biological monitoring and influence of glutathione S-transferase and epoxide hydrolase polymorphisms.

- HealthMatters.io. 2-hydroxyethyl mercapturic (HEMA) - Toxic Non-Metal Chemical Profile.

- ResearchGate.

- ResearchGate. (2016). (PDF) Exposure to Ethylene Oxide in Hospitals: Biological Monitoring and Influence of Glutathione S-Transferase and Epoxide Hydrolase Polymorphisms.

- ATSDR. Toxicological Profile for Ethylene Oxide.

- MDPI. (2022). Wooden-Tip Electrospray Mass Spectrometry Characterization of Human Hemoglobin in Whole Blood Sample for Thalassemia Screening: A Pilot Study.

- PMC. Quantitative analysis of heme and hemoglobin for the detection of intravascular hemolysis.

- Academia.edu. Detection, characterization, and screening of heme-binding molecules by mass spectrometry for malaria drug discovery.

- PMC. (2025).

- The Analysis of Human Haemoglobin Variants using Mass Spectrometry.

- APVMA. (2014). Validation of analytical methods for active constituents and agricultural products.

- PMC. Mass Spectrometry-Based Strategies for Assessing Human Exposure Using Hemoglobin Adductomics.

- 6. ANALYTICAL METHODS.

- PMC.

- Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.

- Invivochem. N-(2-Hydroxyethyl)maleimide | Biochemical Assay Reagents | 1585-90-6.

- Universal Journal of Pharmaceutical Research. (2020).

- (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.

- ResearchGate.

- MedchemExpress.com. N-(2-Hydroxyethyl)maleimide | Cross-Linker.

- Guidance for the Validation of Analytical Methodology and Calibration of Equipment used for Testing of Illicit Drugs in Seized M

- ResearchGate. Synthesis of N-(2-hydroxyethyl)maleimide: (a) toluene, RT; (b) ethanolamine, MeOH, reflux.

- West Medica - Catalogs Medicalexpo. Vision Hema® Basic Blood cell image analysis.

- ResearchGate. Synthesis process of N-(2-hydroxyethyl) maleimide.

- PMC.

- PMC. (2022). Simultaneous quantification of eight hemoglobin adducts of genotoxic substances by isotope-dilution UHPLC-MS/MS.

- PubMed. Formation of N-(2-hydroxyethyl)valine Due to Exposure to Ethylene Oxide via Tobacco Smoke: A Risk Factor for Onset of Cancer.

- MDPI. (2021).

- PubMed. (1993). Studies on the relationship between hemoglobin and DNA adducts of malonaldehyde and their stability in vivo.

- Amsterdam UMC. (2023). Results of patch testing 2‐hydroxyethyl methacrylate (HEMA) in the European baseline series: A 4‐year retrospective study.

- DFG. 7 Recent Studies on the Endogenous Formation of N-Nitroso-Compounds Stephen S. Hecht, Irina Stepanov, and Mingyao Wang Masonic C.

- PubMed.

- Demographics, benzene exposure, and hema- tologic characteristics of study popul

- Oxazolidonylethyl adducts to hemoglobin and DNA following nornitrogen mustard exposure.

- BOC Sciences.

- MDPI. Comparative Analysis of Inflammatory and Heavy Metal Biomarkers in Exclusive E-Cigarette Users, Combustible Tobacco Users, and Non-Users Aged 18–30: A Cross-Sectional NHANES Analysis.

- PubMed. (2023). Results of patch testing 2-hydroxyethyl methacrylate (HEMA) in the European baseline series: A 4-year retrospective study.

Sources

- 1. N-(2-Hydroxyethyl)maleimide | Biochemical Assay Reagents | 1585-90-6 | Invivochem [invivochem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Clinician Brief: Ethylene Oxide | Environmental Health and Medicine Education | ATSDR [atsdr.cdc.gov]

- 8. 2-hydroxyethyl mercapturic (HEMA) - Toxic Non-Metal Chemical Profile - Lab Results explained | HealthMatters.io [healthmatters.io]

- 9. TOXICOKINETICS, SUSCEPTIBLE POPULATIONS, BIOMARKERS, CHEMICAL INTERACTIONS - Toxicological Profile for Ethylene Oxide - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Exposure to ethylene oxide in hospitals: biological monitoring and influence of glutathione S-transferase and epoxide hydrolase polymorphisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. atsdr.cdc.gov [atsdr.cdc.gov]

- 12. Formation of N-(2-hydroxyethyl)valine due to exposure to ethylene oxide via tobacco smoke: A risk factor for onset of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Ethylene Oxide - 1,3-Butadiene, Ethylene Oxide and Vinyl Halides (Vinyl Fluoride, Vinyl Chloride and Vinyl Bromide) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. ema.europa.eu [ema.europa.eu]

- 17. ujpronline.com [ujpronline.com]

- 18. particle.dk [particle.dk]

- 19. Validation of analytical methods for active constituents and agricultural products | Australian Pesticides and Veterinary Medicines Authority [apvma.gov.au]

- 20. Characterization of the association between cigarette smoking intensity and urinary concentrations of 2-hydroxyethyl mercapturic acid among exclusive cigarette smokers in the National Health and Nutrition Examination Survey (NHANES) 2011–2016 - PMC [pmc.ncbi.nlm.nih.gov]

Metabolic Detoxification Pathways: Glutathione Conjugation of Ethylene Oxide and HEMA

Executive Summary & Nomenclature Disambiguation

In the context of drug development and biomaterial toxicology, the phrase "glutathione conjugation of ethylene oxide to HEMA" presents a critical nomenclature collision that must be resolved immediately to ensure experimental accuracy.

"HEMA" refers to two distinct chemical entities depending on the sub-discipline:

-

The Metabolite (Toxicology Context): N-(2-hydroxyethyl)mercapturic acid. This is the final urinary metabolite produced when Ethylene Oxide (EO) is conjugated with Glutathione (GSH). This directly answers the prompt's phrasing: EO is conjugated to form HEMA.

-

The Monomer (Biomaterials Context): 2-Hydroxyethyl methacrylate.[1][2] This is a common hydrophilic monomer used in hydrogels and contact lenses. It also conjugates with Glutathione, but as a reactant, not a product.

This guide primarily addresses the metabolic conversion of Ethylene Oxide to the HEMA metabolite (Pathway A), as requested. However, to provide comprehensive scientific utility, it also details the conjugation of the HEMA monomer with Glutathione (Pathway B), as these pathways often co-occur in the evaluation of HEMA-based medical devices sterilized with EO.

Pathway A: The Conversion of Ethylene Oxide to HEMA (Mercapturic Acid)

Ethylene Oxide (EO) is a potent alkylating agent (epoxide) used for sterilization and synthesis. Its primary detoxification route in mammals is conjugation with Glutathione, leading to the excretion of N-(2-hydroxyethyl)mercapturic acid (abbreviated as HEMA in toxicological monitoring).

The Mechanistic Cascade

The transformation of EO to HEMA is a multi-step enzymatic process involving Phase II metabolism (Conjugation) and Phase III metabolism (Transport/Processing).

-

Direct Conjugation (Phase II):

-

Reactants: Ethylene Oxide (Electrophile) + Reduced Glutathione (Nucleophile).

-

Enzyme: Glutathione S-Transferase Theta-1 (GSTT1) .[3] This enzyme is polymorphic; approximately 20-30% of the Caucasian population is "GSTT1-null," meaning they cannot efficiently conjugate EO via this pathway, leading to higher toxicity risks.

-

Mechanism: Nucleophilic attack of the thiolate anion (GS⁻) on the epoxide ring of EO (SN2 reaction).

-

Intermediate: S-(2-hydroxyethyl)glutathione.

-

-

Mercapturic Acid Pathway (Renal Processing):

-

The glutathione conjugate is transported out of the cell (via MRP transporters) and degraded by extracellular enzymes:

- -Glutamyl transpeptidase (GGT): Removes the glutamate moiety.

-

Dipeptidases: Remove the glycine moiety.

-

Result: S-(2-hydroxyethyl)cysteine.

-

-

Acetylation (Final Step):

-

Enzyme: N-acetyltransferase (NAT).

-

Location: Liver/Kidney.

-

Product: N-(2-hydroxyethyl)mercapturic acid (HEMA) . This is the biomarker excreted in urine.

-

Biological Implications[4][5]

-

Biomonitoring: Urinary levels of HEMA (the metabolite) are the gold standard for assessing occupational exposure to Ethylene Oxide.

-

Genotoxicity: Failure of this conjugation pathway (e.g., in GSTT1-null individuals) allows EO to bind to DNA (forming N7-(2-hydroxyethyl)guanine), increasing carcinogenic risk.

Pathway B: Glutathione Conjugation of HEMA (The Monomer)

When researchers evaluate the biocompatibility of HEMA-based hydrogels, they observe GSH depletion. This is not the formation of HEMA, but the consumption of GSH by the HEMA monomer.

The Mechanistic Cascade

-

Reactants: 2-Hydroxyethyl methacrylate (HEMA) + Reduced Glutathione (GSH).[1][2]

-

Mechanism: Michael Addition .[4][5] HEMA contains an

-unsaturated carbonyl (methacrylate group). The GSH thiol attacks thengcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted"> -

Kinetics: This reaction is slower than the EO-epoxide ring opening but occurs spontaneously at physiological pH (7.4) and is accelerated by GST enzymes (specifically GSTP1).

-

Outcome: Formation of a thioether adduct (GSH-HEMA conjugate), leading to intracellular GSH depletion and subsequent oxidative stress (ROS accumulation).

Visualization of Pathways[4]

The following diagram illustrates the dual use of "HEMA" and the specific pathway converting Ethylene Oxide to the HEMA metabolite.

Caption: Figure 1. Dual pathways involving Glutathione.[2][6] Top: The metabolic conversion of Ethylene Oxide to the urinary biomarker HEMA (Mercapturic Acid).[7] Bottom: The conjugation of HEMA monomer with GSH via Michael Addition.

Comparative Technical Data

The following table distinguishes the two chemical events to assist in experimental design.

| Feature | Pathway A: EO Conjugation | Pathway B: HEMA Monomer Conjugation |

| Chemical Mechanism | Nucleophilic Substitution (Epoxide Ring Opening) | Michael Addition (Conjugate Addition) |

| Primary Enzyme | GSTT1 (Theta Class) | GSTP1 (Pi Class) / Spontaneous |

| Reaction Kinetics | Fast (Enzyme dependent) | Moderate (Concentration/pH dependent) |

| "HEMA" Role | HEMA is the Product (Metabolite) | HEMA is the Reactant (Monomer) |

| Biological Impact | Detoxification (prevents DNA alkylation) | GSH Depletion (causes oxidative stress) |

| Detection Target | N-(2-hydroxyethyl)mercapturic acid (Urine) | HEMA-GSH Adduct (Cell Lysate) |

Experimental Protocol: Monitoring EO-GSH Conjugation

To validate the conjugation of Ethylene Oxide to HEMA (metabolite) in an in vitro setting (e.g., liver microsomes or recombinant enzyme assays), use the following protocol.

Reagents & Setup

-

Substrate: Ethylene Oxide (dissolved in cold water; handle with extreme caution—carcinogenic gas).

-

Co-factor: Reduced Glutathione (GSH), 5 mM in phosphate buffer.

-

Catalyst: Recombinant Human GSTT1 or Cytosolic Liver Fraction (S9).

-

Stop Solution: Acetonitrile with 1% Formic Acid.

Step-by-Step Workflow

-

Preparation: Prepare a reaction mixture containing 100 mM Potassium Phosphate buffer (pH 7.4) and 5 mM GSH.

-

Initiation: Add Ethylene Oxide stock to a final concentration of 1-2 mM. Note: Seal vials immediately to prevent volatilization.

-

Enzyme Addition: Add 0.1 mg/mL GSTT1 protein.

-

Incubation: Incubate at 37°C for 10–30 minutes.

-

Termination: Quench reaction with ice-cold Acetonitrile (1:1 v/v). Centrifuge at 10,000 x g for 5 minutes to precipitate proteins.

-

Analysis (LC-MS/MS):

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax).

-

Mobile Phase: Water/Acetonitrile + 0.1% Formic Acid.

-

Target Mass: Monitor for the S-(2-hydroxyethyl)glutathione intermediate (m/z ~352 [M+H]⁺).

-

Note: To detect the final "HEMA" metabolite, an in vivo model or addition of GGT/peptidase enzymes is required to complete the mercapturic acid pathway.

-

References

-

Thier, R., & Bolt, H. M. (2000). Carcinogenicity of ethylene oxide and propylene oxide: mechanism of action and species differences in metabolism. Critical Reviews in Toxicology.

-

Samuelsen, J. T., et al. (2012). The dental monomer hydroxyethyl methacrylate (HEMA) counteracts lipopolysaccharide-induced IL-1β release—Possible role of glutathione.[2] Biomaterials / ResearchGate.[2][8]

-

Fennell, T. R., & Brown, C. D. (2001). A physiologically based pharmacokinetic model for ethylene oxide in mouse, rat, and human. Toxicology and Applied Pharmacology.[8]

-

Eckert, E., et al. (2019). Biomonitoring of Ethylene Oxide Exposure: HEMA as a Biomarker.[7] Toxicology Letters.[9]

-

Anthonya, P., et al. (2017). Relationships between the Reduced Glutathione (GSH) Reactivity of Dental Methacrylates and Toxicity.[10] Prime Scholars.

Sources

- 1. The influence of glutathione on redox regulation by antioxidant proteins and apoptosis in macrophages exposed to 2-hydroxyethyl methacrylate (HEMA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Glutathione-S-transferase (GST) theta polymorphism influences background SCE rate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. researchgate.net [researchgate.net]

- 6. Phase II - Glutathione Conjugation | Metabolism of Herbicides or Xenobiotics in Plants - passel [passel2.unl.edu]

- 7. Exposure to ethylene oxide in hospitals: biological monitoring and influence of glutathione S-transferase and epoxide hydrolase polymorphisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. courses.washington.edu [courses.washington.edu]

- 10. primescholars.com [primescholars.com]

Toxicokinetics of N-Acetyl-S-(2-hydroxyethyl)-L-cysteine (HEMA) in Humans: A Technical Guide

The following guide provides an in-depth technical analysis of the toxicokinetics of N-Acetyl-S-(2-hydroxyethyl)-L-cysteine (HEMA), the primary urinary metabolite of Ethylene Oxide and a secondary metabolite of Acrylonitrile.

Executive Summary

N-Acetyl-S-(2-hydroxyethyl)-L-cysteine (CAS: 4853-75-0), commonly referred to as HEMA or 2-hydroxyethyl mercapturic acid, serves as a critical biomarker for monitoring exposure to alkylating agents, specifically Ethylene Oxide (EtO) and Acrylonitrile (ACN) . As a mercapturic acid derivative, its presence in urine reflects the successful detoxification of electrophilic carcinogens via the glutathione (GSH) conjugation pathway.

For researchers and drug developers, understanding the toxicokinetics of HEMA is essential not only for occupational biomonitoring but also for interpreting background risks associated with endogenous ethylene production and genetic polymorphisms (e.g., GSTT1 null genotypes) that significantly alter metabolic flux.

Metabolic Origins & Biosynthesis

HEMA is not ingested directly; it is the terminal excretion product of specific electrophilic xenobiotics. The fidelity of HEMA as a biomarker depends on understanding its dual origins: exogenous exposure and endogenous production.

The Glutathione Conjugation Pathway

The formation of HEMA follows the classic mercapturic acid pathway. The rate-limiting step for Ethylene Oxide detoxification is the conjugation with glutathione, catalyzed primarily by Glutathione S-Transferase Theta 1 (GSTT1) .

-

Conjugation: EtO reacts with GSH to form S-(2-hydroxyethyl)glutathione. This step is strictly enzymatic in humans (GSTT1 dependent).

-

Hydrolysis: The glutamyl moiety is removed by Gamma-Glutamyl Transferase (GGT), and the glycine is removed by Cysteinylglycine Dipeptidase.

-

Acetylation: The resulting S-(2-hydroxyethyl)-L-cysteine is N-acetylated by N-acetyltransferase (NAT) in the kidney or liver to form HEMA, which is excreted in urine.

Precursor Sources

-

Ethylene Oxide (EtO): The primary precursor. HEMA levels correlate linearly with EtO inhalation.

-

Acrylonitrile (ACN): Metabolized via two pathways. The minor pathway involves epoxidation to 2-cyanoethylene oxide, which can lose the cyano group to form HEMA. (Note: The major metabolite for ACN is N-acetyl-S-(2-cyanoethyl)-cysteine, or CEMA).

-

Endogenous Ethylene: Lipid peroxidation and intestinal bacterial activity produce ethylene, which is converted to EtO by CYP2E1, creating a "background" level of HEMA in unexposed populations.

Visualization: Metabolic Pathway

The following diagram illustrates the convergence of exogenous and endogenous pathways onto HEMA.

Caption: Convergence of Ethylene Oxide and Acrylonitrile metabolic pathways forming HEMA via GSTT1-mediated conjugation.

Toxicokinetic Profile in Humans[1][2][3]

Absorption and Distribution[1]

-

Parent Compound (EtO): Rapidly absorbed via inhalation (alveolar retention ~75-80%). It is distributed throughout the body water with a biological half-life of approximately 42 minutes .

-

Metabolite Formation: The conversion to HEMA is rapid. However, the elimination kinetics of the metabolite itself differ from the parent compound.

Elimination Kinetics

HEMA is a short-term biomarker . It does not accumulate significantly in the body due to its high water solubility and active renal excretion.

-

Excretion Window: The majority of HEMA formed from an acute exposure is excreted within 24 to 48 hours .

-

Half-Life: While the parent EtO has a half-life of <1 hour, the urinary elimination half-life of mercapturic acids like HEMA is typically 4–12 hours . This necessitates sampling shortly after a work shift (end-of-shift) for occupational monitoring.

-

Renal Clearance: HEMA is eliminated via glomerular filtration and likely tubular secretion.

Quantitative Reference Ranges

The following table summarizes HEMA levels found in human populations, highlighting the impact of smoking (a major source of EtO and ACN).

| Population Segment | Mean HEMA (µg/g creatinine) | 95th Percentile | Key Driver |

| Non-Smokers | 1.0 – 1.6 | ~3.0 | Endogenous ethylene & passive smoke |

| Smokers | 2.8 – 4.0 | >10.0 | Tobacco smoke (EtO & ACN content) |

| Occupational (High) | > 50.0 | N/A | Industrial EtO sterilization units |

Data aggregated from NHANES and occupational cohort studies [1, 2].

The GSTT1 Confounder

Critical Insight: The enzyme GSTT1 exhibits a null polymorphism in 10–40% of the human population (varying by ethnicity).

-

GSTT1-Positive: Efficient conversion of EtO to HEMA. Result: High urinary HEMA, lower blood DNA adducts.

-

GSTT1-Null: Inability to conjugate EtO via this pathway. Result: Significantly lower urinary HEMA (potentially false negative for exposure) but higher hemoglobin/DNA adducts (higher toxicity risk).

-

Protocol Implication: Biomonitoring data for HEMA must be interpreted with caution if the genotype is unknown. A low HEMA level in a high-exposure environment may indicate a susceptible (null) individual rather than low exposure.

Analytical Methodologies

The quantification of HEMA requires high sensitivity due to the low molecular weight and high polarity of the molecule. The standard protocol utilizes Isotope Dilution LC-MS/MS .

Protocol Design: Self-Validating Workflow

This protocol uses a deuterated internal standard (HEMA-d4 or d3-CEMA) to correct for matrix effects in urine—a non-negotiable requirement for clinical validity.

Step-by-Step Methodology:

-

Sample Collection: Collect spot urine samples at the end of the work shift. Store at -20°C. No preservatives required.

-